Cas no 643-22-1 (Erythromycin Stearate/Palmitate)
Conclusion: erythromycin stearate is a macrolide antibiotic produced by actinomycetes, which has a wide range of antibacterial activities Erythromycin stearate acts by binding to the 50S ribosomal subunit of bacteria, and inhibits the synthesis of RNA dependent protein synthesis by blocking transpeptides and / or translocation reactions, without affecting the synthesis of nucleic acids Erythromycin stearate has shown antitumor properties and neuroprotective effects in studies in different fields
643-22-1 structure
Erythromycin Stearate/Palmitate Properties
Names and Identifiers
-
- erythromycin stearate
- ERYTHROMYCIN STEARATE [WHO-IP]
- ERYTHROMYCIN STEARATE [WHO-DD]
- HMS3264B08
- Gallimycin
- Erythromycin steraric acid salt
- D02184
- Erypar
- ERYTHROMYCIN STEARATE [USP IMPURITY]
- Erythromycin, stearate (salt)
- CS-0031206
- ERYTHROMYCIN STEARATE (MART.)
- ERYTHROMYCIN STEARATE (USP-RS)
- Erythromycin stearate (USP:BAN:JAN)
- OE 7
- MFCD00084690
- Bristamycin
- CHEBI:34742
- Erythromycin Stearate/Palmitate
- CHEMBL1200510
- Erythromycin stearate (salt)
- Abboticine
- DTXSID0020571
- AT37747
- HY-108875
- Sk-erythromycin
- STEARIC ACID, COMPOUND WITH ERYTHROMYCIN (1:1)
- Pfizer-E
- Erythromycin stearate, Antibiotic for Culture Media Use Only
- Wyamycin S
- ERYTHROMYCIN STEARATE [MART.]
- ERYTHROMYCIN STEARATE [USP MONOGRAPH]
- OCTADECANOIC ACID, COMPOUND WITH ERYTHROMYCIN (1:1)
- Erythrocin stearate
- NCI-C55674
- UNII-LXW024X05M
- Qidmycin
- Erythromycin stearate for impurity S identification
- ERYTHROMYCIN STEARATE [USP-RS]
- ERYTHROMYCIN STEARATE (USP MONOGRAPH)
- ERYTHROMYCIN STEARIC ACID SALT
- ERYTHROMYCIN STEARATE (USP IMPURITY)
- Ethril
- HMS501D19
- ERYTHROMYCIN STEARATE [ORANGE BOOK]
- 643-22-1
- ERYTHROMYCINI STEARAS [WHO-IP LATIN]
- ERYTHROMYCIN STEARATE [JAN]
- Dowmycin E
- NSC756747
- Erythromycin stearate/ >550ug/mg
- EINECS 211-396-1
- SBI-0207065.P001
- ERYTHROMYCIN STEARATE [MI]
- Erythromycin, octadecanoate (salt)
- (2R,3S,4S,5R,6R,8R,10R,11R,12S,13R)-5-(3,4,6-Trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-6,11,12-trihydroxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecan-13-olide monostearate
- Erythromycin stearate (JP17/USP)
- Q27283244
- Eratrex
- CCG-39117
- SR-01000872741-1
- Erythromycini stearas
- NSC 756747
- W-104851
- NSC-756747
- Erythromycin stearate [USP:BAN:JAN]
- Pharmakon1600-01500281
- Bristamycin (TN)
- DTXCID20571
- Ethril 250
- Erythromycin octadecanoate (salt)
- Erythrocin
- SR-01000872741
- ERYTHROMYCIN STEARATE [VANDF]
- HSDB 4178
- ETHRIL 500
- LXW024X05M
- CCRIS 1504
- ERYTHROMYCIN STEARATE [HSDB]
- NCGC00180891-01
- Meberyt
- YAVZHCFFUATPRK-YZPBMOCRSA-N
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;octadecanoic acid
- DA-52998
- Erythromycin stearate (JP18/USP)
- +Expand
-
- MFCD00084690
- YAVZHCFFUATPRK-JGJPHTNUSA-N
- InChI=1S/C37H67NO13.C18H36O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-17H2,1H3,(H,19,20)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1
- CC[C@@H]1[C@](C)([C@@H]([C@@H](C)C(=O)[C@H](C)C[C@](C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O1)O[C@H]2C[C@](C)([C@H]([C@H](C)O2)O)OC)O[C@H]3[C@@H]([C@H](C[C@@H](C)O3)N(C)C)O)O)O)O.CCCCCCCCCCCCCCCCCC(=O)O
Computed Properties
- 1017.73000
- 6
- 16
- 23
- 1017.733
- 71
- 1380
- 0
- 0
- 0
- 0
- 0
- 1
- 6
- 0
- 231
Experimental Properties
- 8.11810
- 231.21000
- 1.518
- Vapour density:
- 100-104°C
- 523.101°C
- ethanol: soluble50mg/mL, clear to very slightly hazy, colorless
- Slightly white powder.
- Stable. Combustible. Incompatible with acids, strong oxidizing agents.
- 。
- 1.112
Erythromycin Stearate/Palmitate Security Information
- KF5785000
- 2
- S36
- S36
- R42/43
- Xn
- NONH for all modes of transport
- H317; H334
- P261; P272; P280; P285; P302+P352; P304+P341; P321; P333+P313; P342+P311; P363; P501
- 2-8°C
- R42/43
- Danger
Erythromycin Stearate/Palmitate Customs Data
- 2942000000
-
China Customs Code:
2942000000
Erythromycin Stearate/Palmitate Price
Erythromycin Stearate/Palmitate Suppliers
Wuhan Huajiu Pharmaceutical Technology Co., Ltd.
Audited Supplier
(CAS:643-22-1)
WANG YAN
15527230951
3317219330@qq.com
WU HAN WEI SI ER MAN SHENG WU GONG CHENG Co., Ltd.
Audited Supplier
(CAS:643-22-1)
WANG HUA
13667159345
13667159345@163.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:643-22-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:643-22-1)
TANG SI LEI
15026964105
2881489226@qq.com
Erythromycin Stearate/Palmitate Related Literature
-
Kamlesh Kumar Dabaria,Rekha Bai,Pooja Kumari Jat,Satpal Singh Badsara New J. Chem., 2022,46, 12905-12909
-
Sarah H. Hewitt,Georgina Macey,Romain Mailhot,Mark R. J. Elsegood,Fernanda Duarte,Alan M. Kenwright,Stephen J. Butler Chem. Sci., 2020,11, 3619-3628
-
Ismael Cotte-Rodríguez,Eric Handberg,Robert J. Noll,David P. A. Kilgour,R. Graham Cooks Analyst, 2005,130, 679-686
-
Patrick Adlercreutz Chem. Soc. Rev., 2013,42, 6406-6436
-
6. NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVINGDimitrios STAMOVLASIS Chem. Educ. Res. Pract., 2000,1, 375-380
-
David C. Grills,Gavin I. Childs,Michael W. George Chem. Commun., 2000, 1841-1842
-
Yan Jin,Xueheng Cheng,Fengzhi Yang,Lei Fu RSC Adv., 2015,5, 107616-107622
-
9. Front cover
-
Ping Li,Zexing Cao Dalton Trans., 2019,48, 1344-1350
Recommended suppliers
Amadis Chemical Company Limited
(CAS:643-22-1)Erythromycin Stearate/Palmitate
99%
25g
275